molecular formula C24H18F3NO4 B1332948 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid CAS No. 959579-81-8

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

Cat. No.: B1332948
CAS No.: 959579-81-8
M. Wt: 441.4 g/mol
InChI Key: YAHKXQSXDLBLDX-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H18F3NO4 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Development of Amino Acids

  • The compound has been utilized in the synthesis of N-Fmoc-protected β-amino acids, achieving enantiomerically pure compounds with high yield through the Arndt-Eistert protocol (Ellmerer-Müller et al., 1998).
  • It is also involved in the preparation of Fmoc-β2-homoamino acids with proteinogenic side chains, using diastereoselective amidomethylation for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Peptide Synthesis Applications

  • Used for the synthesis of differentially protected azatryptophan derivatives, highlighting its role in peptide-based drug discovery (Nimje et al., 2020).
  • It has applications in the development of Fmoc modified aliphatic amino acids for creating self-assembled structures, aiding in the design of novel self-assembled architectures for material science and nanotechnology (Gour et al., 2021).

Advanced Material Applications

  • The compound is utilized in the synthesis of Fmoc-amino acids, serving as surfactants for carbon nanotubes, thereby aiding in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
  • Its derivatives have been used in nonlinear photophysics and bioimaging, showcasing its potential in integrin targeting and imaging applications (Morales et al., 2010).

Mechanism of Action

Target of Action

Fmoc-L-2,4,5-Trifluorophenylalanine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic Acid, is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary target is the amine group of amino acids .

Mode of Action

The compound interacts with its targets by reacting with the amine group of amino acids to form a carbamate . This reaction introduces the Fmoc group, protecting the amine from further reactions . The Fmoc group can be removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amine during the coupling of amino acids, and its removal allows the next amino acid to be added .

Pharmacokinetics

Its stability under various conditions and its reactivity with bases impact its bioavailability during peptide synthesis .

Result of Action

The result of Fmoc-L-2,4,5-Trifluorophenylalanine’s action is the protection of the amine group during peptide synthesis, allowing for the controlled addition of amino acids . This enables the synthesis of peptides of significant size and complexity .

Action Environment

Environmental factors such as pH and the presence of bases influence the action, efficacy, and stability of Fmoc-L-2,4,5-Trifluorophenylalanine . For example, the presence of a base like piperidine is necessary for the removal of the Fmoc group . Furthermore, the compound’s fluorescence properties can be used for monitoring reactions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO4/c25-19-11-21(27)20(26)9-13(19)10-22(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22H,10,12H2,(H,28,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHKXQSXDLBLDX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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